

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Chromic Acid

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Compound of Interest

Compound Name: Chromic chromate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous chromic acid. A thorough understanding of these properties is essential for professionals in research, science, and drug development, as it underpins the control of chemical processes, the design of analytical methods, and the assessment of environmental and biological interactions of hexavalent chromium compounds. This document summarizes key quantitative data, details experimental methodologies for their determination, and provides visualizations of the critical chemical equilibria and experimental workflows.

Core Thermodynamic Properties of Aqueous Chromic Acid Species

In aqueous solutions, "chromic acid" exists as a complex equilibrium of several hexavalent chromium species, primarily chromic acid (H_2CrO_4), hydrogen chromate (HCrO_4^-), chromate (CrO_4^{2-}), and dichromate ($\text{Cr}_2\text{O}_7^{2-}$). The distribution of these species is highly dependent on pH and the total chromium concentration. The standard thermodynamic properties of these key species at 25 °C (298.15 K) are summarized in the tables below.

Table 1: Standard Molar Gibbs Free Energy of Formation and Enthalpy of Formation in Aqueous Solution

Species	Chemical Formula	State	ΔG°_f (kJ/mol)	ΔH°_f (kJ/mol)
Hydrogen Chromate Ion	HCrO_4^-	(aq)	-764.8	-878.2
Chromate Ion	CrO_4^{2-}	(aq)	-727.8	-881.2
Dichromate Ion	$\text{Cr}_2\text{O}_7^{2-}$	(aq)	-1301.2	-1490.3

Table 2: Standard Molar Entropy and Molar Heat Capacity in Aqueous Solution

Species	Chemical Formula	State	S° (J/mol·K)	C°_p (J/mol·K)
Hydrogen Chromate Ion	HCrO_4^-	(aq)	184.1	2 ± 5
Chromate Ion	CrO_4^{2-}	(aq)	50.2	-271 ± 4
Dichromate Ion	$\text{Cr}_2\text{O}_7^{2-}$	(aq)	261.9	-131 ± 5

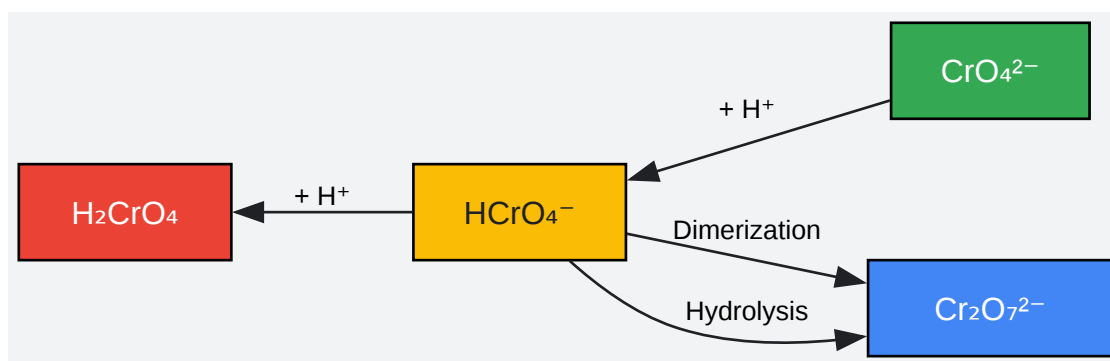
Chemical Equilibria in Aqueous Chromic Acid Solutions

The interplay between the different hexavalent chromium species is governed by a series of acid-base and condensation-hydrolysis equilibria. The key reactions and their associated equilibrium constants at 25 °C are presented in Table 3.

Table 3: Key Equilibria and Their Constants at 25 °C

Equilibrium Reaction	Constant Type	pK _a or log K
$\text{H}_2\text{CrO}_4(\text{aq}) \rightleftharpoons \text{H}^+(\text{aq}) + \text{HCrO}_4^-(\text{aq})$	pK _{a1}	~ -0.8 to 1.6[1]
$\text{HCrO}_4^-(\text{aq}) \rightleftharpoons \text{H}^+(\text{aq}) + \text{CrO}_4^{2-}(\text{aq})$	pK _{a2}	~ 5.9 - 6.5
$2\text{HCrO}_4^-(\text{aq}) \rightleftharpoons \text{Cr}_2\text{O}_7^{2-}(\text{aq}) + \text{H}_2\text{O}(\text{l})$	log KD	~ 2.05 [1]

The following diagram illustrates the primary equilibrium pathways in an aqueous solution of chromic acid.



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A diagram illustrating the main chemical equilibria of chromic acid in an aqueous solution.

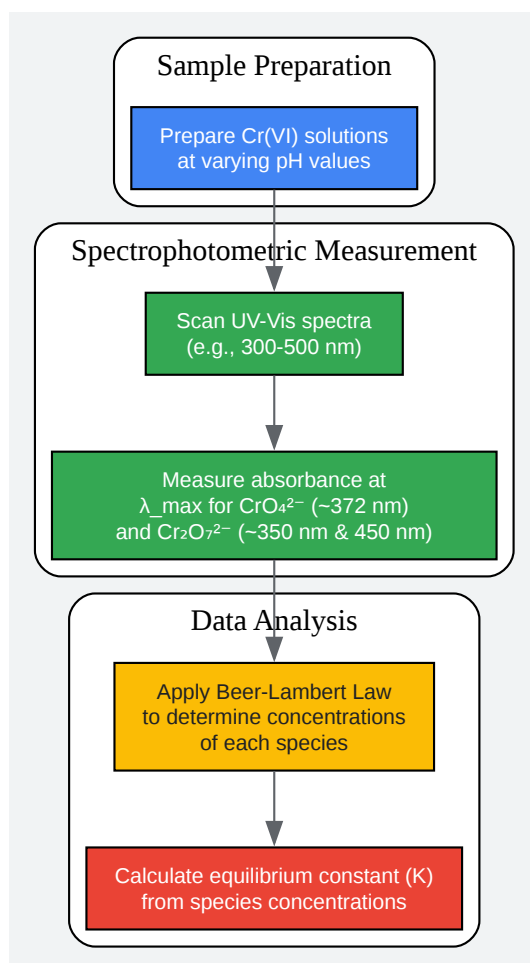
Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of aqueous chromic acid relies on a combination of experimental techniques. Detailed below are the methodologies for key experiments.

Spectrophotometric Determination of Equilibrium Constants

UV-Visible spectrophotometry is a powerful technique for quantifying the concentrations of the colored chromate and dichromate ions in solution, thereby allowing for the determination of equilibrium constants.

Workflow for Spectrophotometric Analysis:



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A general workflow for the spectrophotometric determination of chromate-dichromate equilibrium constants.

Detailed Procedure:

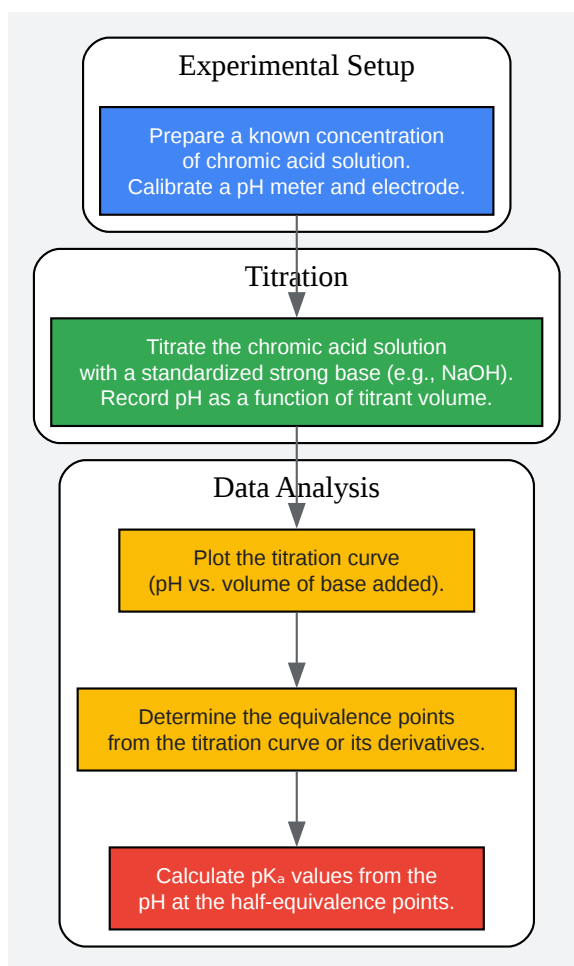
- **Preparation of Standard Solutions:** Prepare a series of standard solutions of known concentrations of potassium chromate (K_2CrO_4) and potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) in buffered solutions of varying and known pH.

- Spectrophotometer Setup: Calibrate a UV-Visible spectrophotometer using a blank solution (the buffer solution without any chromium species).
- Spectral Scans: For each standard solution, perform a full wavelength scan (e.g., from 300 nm to 500 nm) to identify the wavelengths of maximum absorbance (λ_{max}) for the chromate and dichromate ions.
- Absorbance Measurements: Measure the absorbance of each solution at the identified λ_{max} values.
- Application of Beer-Lambert Law: Using the Beer-Lambert Law ($A = \epsilon bc$), where A is absorbance, ϵ is the molar absorptivity, b is the path length of the cuvette, and c is the concentration, determine the concentrations of the chromate and dichromate ions in the equilibrium mixtures.
- Calculation of Equilibrium Constant: With the equilibrium concentrations of all species known, the equilibrium constant (K) for the reaction can be calculated.

Potentiometric Titration for pK_a Determination

Potentiometric titration is employed to determine the acid dissociation constants (pK_a) of chromic acid by monitoring the change in pH of the solution upon the addition of a standard base.

Workflow for Potentiometric Titration:



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A general workflow for the potentiometric determination of the pKa values of chromic acid.

Detailed Procedure:

- **Preparation of Solutions:** Prepare a solution of chromic acid of a known concentration. Standardize a solution of a strong base, such as sodium hydroxide (NaOH).
- **Instrumentation Setup:** Calibrate a pH meter with standard buffer solutions. Place the chromic acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- **Titration:** Slowly add the standardized NaOH solution from a burette to the chromic acid solution. Record the pH of the solution after each addition of the titrant.
- **Data Plotting:** Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

- **Determination of Equivalence Points:** The equivalence points, where the moles of added base equal the moles of acidic protons, are identified as the points of steepest inflection on the titration curve. These can be more accurately determined by plotting the first or second derivative of the titration curve.
- **Calculation of pK_a :** The pK_a value for each dissociation step is equal to the pH at the half-equivalence point.

Calorimetric Determination of Enthalpy Changes

Calorimetry is used to directly measure the heat changes (enthalpy changes, ΔH) associated with the chemical reactions in the aqueous chromic acid system, such as the enthalpy of dissociation or dimerization.

Detailed Procedure:

- **Calorimeter Setup:** A solution calorimeter, which is an insulated container, is used to minimize heat exchange with the surroundings. The calorimeter is equipped with a sensitive thermometer and a stirrer.
- **Reactant Preparation:** The reactants (e.g., a concentrated solution of chromic acid and a diluent, or solutions of chromate and acid) are brought to a known, constant initial temperature.
- **Reaction Initiation:** The reactants are mixed inside the calorimeter, and the temperature change of the solution is carefully monitored over time until a stable final temperature is reached.
- **Heat Calculation:** The heat absorbed or released by the reaction (q_{reaction}) is calculated from the temperature change (ΔT), the mass of the solution (m), and the specific heat capacity of the solution (c), using the equation $q = mc\Delta T$. The heat capacity of the calorimeter itself must also be taken into account.
- **Enthalpy Calculation:** The enthalpy change (ΔH) for the reaction is then determined from the calculated heat of reaction and the number of moles of the limiting reactant.

Conclusion

The thermodynamic properties of aqueous chromic acid are fundamental to understanding and controlling its chemistry. The data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with hexavalent chromium compounds. Accurate application of this knowledge is critical for ensuring the safety, efficacy, and environmental sustainability of processes involving these important, yet hazardous, materials.

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References

- 1. Chromic acid - Wikipedia [en.wikipedia.org]
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